molecular formula C13H17ClN2O3S B12697697 2-chloroethylcarbamic acid;2-propyl-1,2-benzothiazol-3-one CAS No. 199173-05-2

2-chloroethylcarbamic acid;2-propyl-1,2-benzothiazol-3-one

Cat. No.: B12697697
CAS No.: 199173-05-2
M. Wt: 316.80 g/mol
InChI Key: UBVIFPFRMBXZLI-UHFFFAOYSA-N
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Description

2-chloroethylcarbamic acid;2-propyl-1,2-benzothiazol-3-one is a compound that combines the structural features of carbamic acid and benzothiazole

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloroethylcarbamic acid;2-propyl-1,2-benzothiazol-3-one can be achieved through a series of chemical reactions involving the appropriate starting materials. One common method involves the condensation of 2-aminobenzenethiol with aldehydes or ketones, followed by cyclization to form the benzothiazole ring . The reaction conditions typically involve the use of catalysts such as SnP2O7 and solvents like ethanol at room temperature .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-chloroethylcarbamic acid;2-propyl-1,2-benzothiazol-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chloro group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic conditions.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium hydroxide in aqueous solution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

2-chloroethylcarbamic acid;2-propyl-1,2-benzothiazol-3-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-chloroethylcarbamic acid;2-propyl-1,2-benzothiazol-3-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by inhibiting key enzymes or interfering with cellular processes. For example, it may inhibit the synthesis of nucleic acids or proteins, leading to cell death in cancer cells .

Comparison with Similar Compounds

Similar Compounds

    Benzothiazole: A parent compound with similar structural features.

    2-aminobenzenethiol: A precursor used in the synthesis of benzothiazole derivatives.

    Carbamic acid derivatives: Compounds with similar functional groups and reactivity.

Uniqueness

2-chloroethylcarbamic acid;2-propyl-1,2-benzothiazol-3-one is unique due to its combined structural features, which confer distinct chemical and biological properties.

Properties

CAS No.

199173-05-2

Molecular Formula

C13H17ClN2O3S

Molecular Weight

316.80 g/mol

IUPAC Name

2-chloroethylcarbamic acid;2-propyl-1,2-benzothiazol-3-one

InChI

InChI=1S/C10H11NOS.C3H6ClNO2/c1-2-7-11-10(12)8-5-3-4-6-9(8)13-11;4-1-2-5-3(6)7/h3-6H,2,7H2,1H3;5H,1-2H2,(H,6,7)

InChI Key

UBVIFPFRMBXZLI-UHFFFAOYSA-N

Canonical SMILES

CCCN1C(=O)C2=CC=CC=C2S1.C(CCl)NC(=O)O

Origin of Product

United States

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